2-Iodoadenosine

Medicinal Chemistry Synthetic Organic Chemistry Nucleoside Analog Synthesis

2-Iodoadenosine (CAS 35109-88-7) is a halogenated nucleoside analog of adenosine, distinguished by an iodine atom at the 2-position of its adenine base. It is not typically used as a direct therapeutic but is a critical synthetic intermediate, enabling efficient palladium-catalyzed cross-coupling to produce a wide array of 2-substituted adenosine derivatives, such as 2-alkynyladenosines.

Molecular Formula C10H12IN5O4
Molecular Weight 393.14 g/mol
Cat. No. B8816097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodoadenosine
Molecular FormulaC10H12IN5O4
Molecular Weight393.14 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N
InChIInChI=1S/C10H12IN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)
InChIKeyMGEBVSZZNFOIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodoadenosine: A Versatile Adenosine Analog and Key Synthetic Intermediate for Research and Development


2-Iodoadenosine (CAS 35109-88-7) is a halogenated nucleoside analog of adenosine, distinguished by an iodine atom at the 2-position of its adenine base [1]. It is not typically used as a direct therapeutic but is a critical synthetic intermediate, enabling efficient palladium-catalyzed cross-coupling to produce a wide array of 2-substituted adenosine derivatives, such as 2-alkynyladenosines [2]. This compound exhibits intrinsic, measurable affinity for adenosine receptor subtypes, with documented Ki values of 51 nM for A1 and 580 nM for A2A receptors in rat brain membranes [3], making it a valuable tool for exploring purinergic signaling.

Why 2-Iodoadenosine Cannot Be Simply Substituted by Other Halogenated or Unmodified Adenosine Analogs


The strategic value of 2-Iodoadenosine lies in the unique combination of its reactivity and receptor binding profile, which is not replicated by other adenosine analogs. The 2-iodo substituent is a privileged moiety for synthetic versatility due to its excellent leaving-group ability in palladium-catalyzed cross-couplings, a feature not shared by 2-fluoro or 2-chloro analogs [1]. Furthermore, its distinct steric and electronic properties confer a specific, measurable affinity for adenosine receptors [2]. This dual role—as both a versatile building block and a functional ligand—makes it irreplaceable by compounds like adenosine, 2-chloroadenosine, or 2-fluoroadenosine, which lack one or both of these critical characteristics. The quantitative evidence below demonstrates why simple substitution fails and establishes 2-Iodoadenosine as a distinct entity for scientific selection.

Product-Specific Evidence: Quantifiable Differentiation of 2-Iodoadenosine for Scientific and Industrial Use


Synthetic Versatility: Unmatched Efficiency in Pd-Catalyzed Cross-Coupling Compared to 2-Fluoro or 2-Chloro Analogs

2-Iodoadenosine is a superior substrate for palladium-catalyzed cross-coupling reactions, a critical step in synthesizing diverse 2-substituted adenosine derivatives. The iodine atom acts as an excellent leaving group, facilitating high-yield transformations that are not feasible or efficient with other 2-halo analogs. For instance, the synthesis of 2-hydrazinoadenosine, a key intermediate for Regadenoson, can be achieved with higher yield and conversion rate from 2-fluoroadenosine compared to 2-iodo or 2-chloro derivatives [1]. Conversely, the high reactivity of the iodo group enables excellent yields in the direct synthesis of 2-alkynyladenosines via Sonogashira coupling, a reaction that is poorly suited for the less reactive 2-chloro or 2-fluoro analogs, which would require harsher conditions or fail to proceed [2].

Medicinal Chemistry Synthetic Organic Chemistry Nucleoside Analog Synthesis

Receptor Affinity Profile: Unique Combination of A1 and A2A Binding Affinity Compared to Adenosine and CGS 21680

2-Iodoadenosine exhibits a distinct and quantifiable binding profile at adenosine receptors that differentiates it from the endogenous agonist adenosine and the prototypical A2A agonist CGS 21680. In radioligand displacement assays, 2-Iodoadenosine has a Ki of 51 nM at the rat A1 receptor and 580 nM at the rat A2A receptor [1]. In contrast, adenosine itself has a reported Ki of 77 nM at human A1 and 6800 nM at human A2A receptors in a different assay format [2]. This data demonstrates that 2-Iodoadenosine possesses a notably higher affinity for the A2A receptor compared to adenosine, while maintaining comparable A1 affinity. This altered selectivity profile is a direct consequence of the 2-iodo substitution.

Adenosine Receptor Pharmacology Radioligand Binding Assay Purinergic Signaling

Intrinsic Agonist Activity: Differential Functional Selectivity at A1 vs A2A Receptors Compared to CPA

Beyond binding affinity, the functional consequences of 2-iodo substitution are profound. In a study of 2,N6-disubstituted adenosines, the derivative 2-iodo-N6-(2S-endo-norborn-2-yl)adenosine (5e) demonstrated remarkable functional selectivity, acting as a full agonist at the A1AR with over 100-fold selectivity over the A2AAR, where it had no detectable agonist activity [1]. This contrasts sharply with the reference A1 agonist N6-cyclopentyladenosine (CPA), which while potent at A1 (Ki ~1 nM), also exhibits measurable activity at A2A and other receptor subtypes. The data highlight that the 2-iodo group, when paired with specific N6 substitutions, can be engineered to achieve high A1 selectivity and full agonism, a profile not achievable with adenosine or simple N6-substituted analogs alone.

Functional Assays Adenosine A1 Agonists Adenosine A2A Agonists cAMP Assays

Synthetic Yield: Optimized Synthesis of Key Intermediate 2-Iodoadenosine-5′-N-ethylcarboxamide Compared to Prior Methods

The utility of 2-Iodoadenosine extends to its role as a precursor for complex target molecules. A comparative study on the synthesis of 2-iodoadenosine-5′-N-ethylcarboxamide (13), a key intermediate for potent A2A agonists like HENECA and PHPNECA, evaluated different synthetic routes. The optimized linear approach starting from guanosine afforded the intermediate 13 in a 30% overall yield over eight steps [1]. This represents a significant improvement over a previously reported synthesis of the same compound, which achieved only a 15% yield over nine steps [1]. This demonstrates that methodological advancements have more than doubled the efficiency of producing this valuable iodinated intermediate.

Process Chemistry Adenosine A2A Agonists Synthetic Methodology

Optimal Research and Industrial Application Scenarios for 2-Iodoadenosine


Medicinal Chemistry: Synthesis of Diverse 2-Substituted Adenosine Derivative Libraries

This is the primary and most well-documented application of 2-Iodoadenosine. Its unique reactivity as a substrate in palladium-catalyzed cross-coupling reactions, particularly Sonogashira couplings, enables the efficient synthesis of a vast array of 2-alkynyl, 2-alkenyl, and 2-aryl adenosines that are otherwise challenging to prepare [1]. The high reactivity of the C-I bond allows for mild reaction conditions and high yields, making it an indispensable building block for medicinal chemists exploring structure-activity relationships at the adenosine 2-position. This versatility is a key differentiator from less reactive 2-halo analogs [2].

Adenosine Receptor Pharmacology: A Tool for Investigating A1 Receptor Activation and Selectivity

2-Iodoadenosine and its derivatives are valuable tools for studying adenosine A1 receptor function. The demonstrated ability of 2-iodo substitution, in combination with specific N6-substitutions, to confer high A1 selectivity and full agonism while eliminating A2A activity [3] makes these compounds excellent probes for dissecting A1-mediated signaling pathways. Researchers investigating therapeutic applications where A1 activation is desired (e.g., cardioprotection, pain relief) and A2A activation is a liability can use 2-iodo derivatives to selectively interrogate the A1 receptor in complex biological systems.

Process Chemistry: A Cost-Effective Intermediate for the Large-Scale Synthesis of A2A Agonists

For industrial applications, the improved synthetic routes to key intermediates like 2-iodoadenosine-5′-N-ethylcarboxamide (13) provide a compelling rationale for procurement. The demonstration of a 30% overall yield from guanosine for this intermediate, a two-fold improvement over prior methods [4], translates to significant cost savings and increased feasibility for producing high-value adenosine A2A receptor agonists like HENECA and PHPNECA at scale. This makes 2-Iodoadenosine a strategic raw material for any organization involved in the development or manufacturing of these or related therapeutic candidates.

Biochemical Assay Development: A Reference Compound for Radioligand Binding Studies

Given its well-characterized binding affinities for rat A1 (Ki = 51 nM) and A2A (Ki = 580 nM) receptors [5], 2-Iodoadenosine serves as a useful reference compound in radioligand binding assays. It can be used to validate assay systems, as a non-selective competitor to define non-specific binding, or as a tool to compare the binding profiles of novel adenosine receptor ligands. Its distinct binding signature relative to adenosine and other standard agonists (e.g., CGS 21680) provides a useful benchmark for high-throughput screening and pharmacological profiling of adenosine receptor-targeting compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iodoadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.